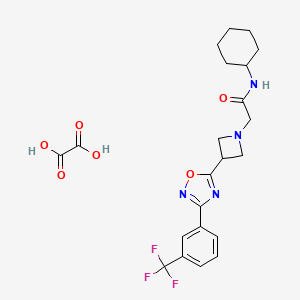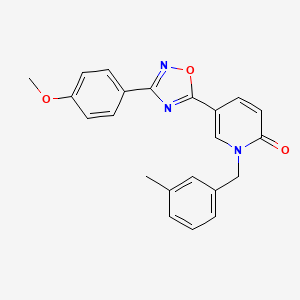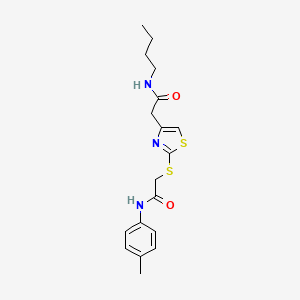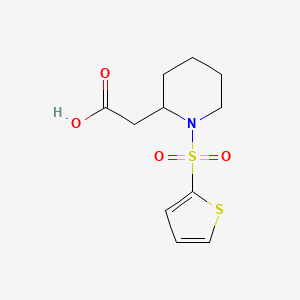![molecular formula C25H16N4O2 B2893401 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 381695-85-8](/img/structure/B2893401.png)
2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol” is a compound with the molecular formula C25H16N4O2 . It is a derivative of 8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound includes a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is flanked by two phenyl rings . The InChIKey of this compound is LIBRYMAGSKDPGS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 404.42 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 56.2 Ų .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound 2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol and its derivatives are synthesized through various chemical reactions, offering a foundation for exploring novel compounds with potential antimicrobial activities. For instance, a study detailed the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b]-[1,2,4]triazine derivatives, highlighting the antimicrobial potential of synthesized compounds (El-Agrody et al., 2001). Similarly, other research efforts have produced a range of derivative compounds like 3,7-diphenylthieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Son & Song, 2010).
Antimicrobial and Antifungal Activities
Research into the biological activities of these compounds reveals promising antimicrobial and antifungal properties. For example, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, indicating the potential for pharmaceutical applications (El Azab & Abdel-Hafez, 2015).
Antioxidant Activity
A study on 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines revealed their antioxidant activity through various assays, including DPPH and ABTS radical scavenging, highlighting the chemical interest in these compounds for developing new antioxidants (Abuelizz et al., 2020).
Synthetic Pathways and Chemical Properties
The synthetic versatility of this compound derivatives is also explored through various chemical reactions, providing insights into their chemical properties and potential applications in material science and organic chemistry. A facile route for synthesizing furo[3,2-e][1,2,4]triazolo pyrimidines derivatives from amino carbonitrile precursors was developed, offering a new pathway for creating isomeric triazoles, indicative of the broad synthetic utility of these compounds (Soleimany et al., 2014).
Direcciones Futuras
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which is a part of this compound, has been proposed as a possible surrogate of the purine ring . It has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Therefore, this compound could be investigated for its potential applications in drug design .
Mecanismo De Acción
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors .
Mode of Action
Compounds with similar structures have shown significant inhibitory activity against cdk2 . They interact with CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Similar compounds have been shown to affect the cdk2/cyclin a2 pathway , which plays a crucial role in cell cycle regulation.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Propiedades
IUPAC Name |
2-(11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O2/c30-19-14-8-7-13-18(19)23-27-24-21-20(16-9-3-1-4-10-16)22(17-11-5-2-6-12-17)31-25(21)26-15-29(24)28-23/h1-15,30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNQEMLGCMJMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)


![(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2893328.png)
![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2893329.png)

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893332.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2893334.png)

![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2893337.png)
![2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2893338.png)

![N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2893340.png)